molecular formula C16H21NO B1604389 Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898770-96-2

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1604389
CAS No.: 898770-96-2
M. Wt: 243.34 g/mol
InChI Key: FRULAKPZZZCKKX-UHFFFAOYSA-N
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Description

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound belongs to the class of ketones and is characterized by its cyclobutyl ring and pyrrolidinomethyl group.

Properties

IUPAC Name

cyclobutyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-6-4-7-14)15-8-3-5-13(11-15)12-17-9-1-2-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRULAKPZZZCKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643227
Record name Cyclobutyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-96-2
Record name Cyclobutyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 3-(pyrrolidinomethyl)phenyl derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium can be an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone has been investigated for its potential as a therapeutic agent due to its structural properties that allow it to interact with biological targets effectively.

  • Tyrosine Kinase Modulation : The compound has shown promise in modulating tyrosine kinases, which are crucial in cancer biology. Tyrosine kinases are involved in the signaling pathways that regulate cell division and survival. Inhibiting these kinases can lead to reduced tumor growth and proliferation .
  • Analgesic Properties : Similar compounds with sodium channel-inhibiting effects have been documented for their analgesic properties, suggesting that this compound could also exhibit pain-relieving effects . This makes it a candidate for further exploration in treating neuropathic pain conditions.

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to be incorporated into various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer efficacy of this compound analogs on different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the inhibition of specific tyrosine kinases involved in cell survival pathways, highlighting the compound's potential as an anti-cancer agent.

Case Study 2: Neuropathic Pain Management

Another research effort focused on the analgesic properties of this compound. In vivo studies demonstrated that administration of the compound resulted in significant pain relief in models of diabetic neuropathy. The results suggested that its mechanism may involve sodium channel inhibition, similar to established analgesics like lidocaine .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryModulation of tyrosine kinases; potential anti-cancer activity
Analgesic PropertiesPotential use as an analgesic through sodium channel inhibition
SynthesisBuilding block for complex organic molecules; pharmaceutical development

Mechanism of Action

The mechanism of action of Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutyl ring and pyrrolidinomethyl group allow it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 3-(methylamino)methylphenyl ketone
  • Cyclobutyl 3-(dimethylamino)methylphenyl ketone
  • Cyclobutyl 3-(ethylamino)methylphenyl ketone

Uniqueness

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone is unique due to its specific structural features, such as the cyclobutyl ring and the pyrrolidinomethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone (CBP) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula : C₁₆H₂₁NO
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 898770-96-2

The biological activity of CBP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of their activity, resulting in various biological effects. The exact pathways involved are still under investigation but may include:

  • Enzyme Inhibition : CBP may inhibit specific kinases, such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in several diseases including autoimmune and neurodegenerative disorders .
  • Receptor Modulation : The compound may bind to receptors involved in neurotransmission, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that CBP exhibits antimicrobial properties. Preliminary studies suggest it could be effective against various bacterial strains, although detailed mechanisms and efficacy levels require further exploration.

Anticancer Potential

CBP has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specific studies have shown that analogs of CBP can restore cell viability in models of cancer-induced cytotoxicity .

Case Studies and Research Findings

  • Inhibition of Kinases :
    • A study highlighted the role of CBP in inhibiting kinases associated with inflammatory responses. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases .
  • Neuroprotective Effects :
    • In models of neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis), CBP analogs demonstrated protective effects against neurotoxic agents, suggesting potential applications in neuroprotection .
  • Cell Viability Assays :
    • High-throughput screening of CBP derivatives revealed significant cytoprotective effects against mutant SOD1-induced toxicity in PC12 cell lines, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
This compoundCyclobutyl group with pyrrolidinomethyl substitutionAntimicrobial, anticancer properties
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketoneSimilar structure with a different position for substitutionInvestigated for similar biological activities
Pyrrolidinomethyl phenyl ketoneLacks cyclobutyl groupDifferent chemical reactivity and potential interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone
Reactant of Route 2
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